3-chloro-2-[1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-5-(trifluoromethyl)pyridine
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Overview
Description
3-chloro-2-[1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-5-(trifluoromethyl)pyridine is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, and a triazole ring substituted with dichlorophenyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and triazole intermediates, which are then coupled under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and various catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-[1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted compounds with different properties.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-2-[1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-5-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific molecular targets makes it valuable for investigating biological processes at the molecular level.
Medicine
In medicine, this compound has potential as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-chloro-2-[1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. This interaction can lead to changes in cellular function, making it useful for studying biological processes and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and triazole derivatives with chloro, trifluoromethyl, and dichlorophenyl substitutions. Examples include:
- [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]methanone
- [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[1-(3,4-difluorophenyl)-5-methyltriazol-4-yl]methanone
Uniqueness
The uniqueness of 3-chloro-2-[1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-5-(trifluoromethyl)pyridine lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1-(3,4-dichlorophenyl)-5-methyltriazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3F3N4O/c1-7-13(24-25-26(7)9-2-3-10(17)11(18)5-9)15(27)14-12(19)4-8(6-23-14)16(20,21)22/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYCJFGGVXFPIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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